molecular formula C15H15N3O3 B11569735 N'-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide

N'-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide

Cat. No.: B11569735
M. Wt: 285.30 g/mol
InChI Key: DYWWDXAHINBQKB-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring and a phenoxy group, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE typically involves the condensation of 3-aminopyridine with 4-methylphenoxyacetic acid under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. The reaction conditions often involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 2-Aminopyrimidine derivatives

Uniqueness

Compared to similar compounds, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE stands out due to its unique combination of a pyridine ring and a phenoxy group This structural feature imparts specific chemical and biological properties that differentiate it from other compounds in its class

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C15H15N3O3/c1-11-4-6-13(7-5-11)20-10-14(19)21-18-15(16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H2,16,18)

InChI Key

DYWWDXAHINBQKB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N

Origin of Product

United States

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